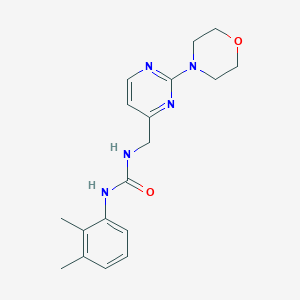![molecular formula C19H23N3O4S B2719545 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1704512-13-9](/img/structure/B2719545.png)
3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound with unique structural and functional properties. Characterized by its bicyclic structure coupled with a quinazolinone moiety, this compound's intricate configuration lends itself to various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one involves multiple steps, each demanding precision in both reactant purity and reaction conditions. A typical route might start with the formation of the quinazolinone core, followed by the attachment of the azabicyclo moiety and subsequent functional group modifications to introduce the methylsulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would necessitate scaling up these reactions under stringent conditions to ensure high yield and purity. This often involves the use of high-pressure reactors, temperature control systems, and continuous flow processes to optimize each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is capable of undergoing various chemical reactions:
Oxidation: : Typically using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Employing agents like lithium aluminium hydride or catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions are common, utilizing reagents like sodium ethoxide.
Common Reagents and Conditions
The reactions often take place under controlled temperatures and in the presence of catalysts or specific solvents to drive the reaction to completion while minimizing side products.
Major Products
Depending on the reaction type, the major products can vary from simple alcohols and amines to more complex derivatives involving additional functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound serves as a key intermediate in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical transformations makes it invaluable in developing new pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is explored for its potential as a therapeutic agent, particularly due to its unique mechanism of action and molecular targets.
Industry
Industrial applications include its use in the production of specialty chemicals and as a building block in material science for creating polymers with specific properties.
Wirkmechanismus
The compound’s mechanism of action involves binding to specific molecular targets within the cell, modulating pathways that are crucial for maintaining cellular functions. These interactions can alter biochemical processes, leading to desired therapeutic effects in the case of drug development or enhancing material properties in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds like 3-(3-((1R,5S)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one or 3-(3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)-quinazolin-4(3H)-one share structural similarities.
Highlighting Its Uniqueness
What sets 3-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)quinazolin-4(3H)-one apart is its specific functional group arrangement, which imparts distinct chemical reactivity and biological activity, making it a unique candidate for targeted applications.
Exploring the potential of this compound is like unlocking a treasure chest of possibilities in various fields. Fascinating, isn’t it?
Eigenschaften
IUPAC Name |
3-[3-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-27(25,26)15-10-13-6-7-14(11-15)22(13)18(23)8-9-21-12-20-17-5-3-2-4-16(17)19(21)24/h2-5,12-15H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCPCOKABKANCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(furan-2-yl)ethan-1-ol hydrochloride](/img/structure/B2719465.png)
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2719468.png)

![1'-(2-(Benzylthio)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2719470.png)
![(3S,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylic Acid](/img/structure/B2719471.png)


![3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/new.no-structure.jpg)
![Tert-butyl 2-[(prop-2-enoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2719477.png)

![1-benzhydryl-4-[4-(trifluoromethyl)-2-pyridyl]piperazine](/img/structure/B2719481.png)



